2,3,3',4,5'-Pentachlorobiphenyl
Overview
Description
2,3,3’,4,5’-Pentachlorobiphenyl is a polychlorinated biphenyl, a class of synthetic organic chemicals that contain multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they have been banned in many countries due to their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
The primary targets of 2,3,3’,4,5’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell survival, apoptosis, and thyroid hormone synthesis .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins, while decreasing NIS protein levels . This interaction disrupts the normal functioning of these proteins, leading to thyroid cell dysfunction .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The increase in p-Akt and p-FoxO3a levels leads to an increase in FoxO3a promoter activity, while NIS promoter activity decreases . This disruption in the signaling pathway affects the normal functioning of thyroid cells .
Pharmacokinetics
Like other pcbs, pcb118 is known to bioaccumulate and persist in the environment . It can accumulate in adipose tissue, serum, and milk in mammals .
Result of Action
The action of PCB118 leads to thyroid cell dysfunction . It inhibits cell viability in a concentration- and time-dependent manner . The disruption in the Akt/FoxO3a/NIS signaling pathway affects the normal functioning of thyroid cells, leading to potential thyroid dysfunction .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of PCB118. It can bioaccumulate in various tissues, leading to potential health effects . Therefore, the presence and concentration of PCB118 in the environment can significantly influence its action and potential health effects.
Biochemical Analysis
Biochemical Properties
2,3,3’,4,5’-Pentachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the activity of cytochrome P450, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . It also interacts with the aryl hydrocarbon receptor (AhR), leading to changes in gene expression .
Cellular Effects
Exposure to 2,3,3’,4,5’-Pentachlorobiphenyl can have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,3,3’,4,5’-Pentachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to induce thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,5’-Pentachlorobiphenyl change over time. For example, it has been observed that the concentrations of this compound in adipose tissue decrease significantly from day 1 to day 4 . This suggests that the compound’s stability, degradation, and long-term effects on cellular function need to be considered in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2,3,3’,4,5’-Pentachlorobiphenyl vary with different dosages in animal models. For instance, relatively higher concentrations of this compound can inhibit cell viability in a dose-dependent manner . Moreover, it has been found to disturb the maturation process of mouse oocytes in a dose-dependent manner .
Metabolic Pathways
2,3,3’,4,5’-Pentachlorobiphenyl is involved in various metabolic pathways. For example, it has been found to disrupt the homeostasis of oxygenated regulatory lipid mediators (oxylipins), which are potential markers of exposure to aryl hydrocarbon receptor (AhR) agonists .
Transport and Distribution
2,3,3’,4,5’-Pentachlorobiphenyl is transported and distributed within cells and tissues. It has been observed that liver PCB 126 levels increase in a dose-dependent manner, while levels in plasma are below or close to the detection limit .
Subcellular Localization
It is known that PCBs and their metabolites can accumulate in various cellular compartments, including the cytosol and peroxisomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5’-Pentachlorobiphenyl, was historically conducted using batch processes. The biphenyl substrate was chlorinated in large reactors, and the resulting mixture of polychlorinated biphenyls was then separated and purified using distillation and other techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination often involves the use of palladium catalysts and hydrogen gas.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Major Products
Oxidation: Hydroxylated polychlorinated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Hydroxybiphenyls and other substituted biphenyls.
Scientific Research Applications
2,3,3’,4,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key research applications include:
Environmental Chemistry: Studying its persistence and bioaccumulation in ecosystems.
Toxicology: Investigating its effects on human health, including endocrine disruption and neurotoxicity.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated biphenyls in environmental samples.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3’,4,4’-Pentachlorobiphenyl
- 2,3,4,4’,5-Pentachlorobiphenyl
- 2,3,4,5,6-Pentachlorobiphenyl
Uniqueness
2,3,3’,4,5’-Pentachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other pentachlorobiphenyls, it has distinct environmental persistence and toxicity profiles .
Properties
IUPAC Name |
1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDNZSLJWJDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074206 | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-41-3 | |
Record name | PCB 108 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70362-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there structural information available for 2,3,3',4,5'-Pentachlorobiphenyl?
A2: Yes, the crystal structure of this compound has been determined []. While the abstract doesn't provide specific details, this structural information is crucial for understanding the molecule's interactions and properties, paving the way for further research into its potential effects and applications.
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